2,6-Dihydroxy-4-methylbenzoic acid monohydrate

描述

Nomenclature and Structural Representation in Scientific Literature

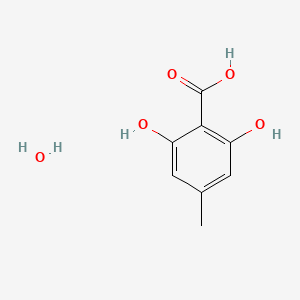

In scientific literature, precise nomenclature and structural representation are essential for the unambiguous identification of chemical compounds. 2,6-Dihydroxy-4-methylbenzoic acid is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. The name indicates a benzoic acid core, with a carboxyl group attached to a benzene (B151609) ring. The prefixes "2,6-dihydroxy" and "4-methyl" specify the positions of two hydroxyl (-OH) groups and one methyl (-CH₃) group on the ring, respectively, relative to the carboxyl group (at position 1).

The compound is also known by several synonyms, which have appeared in various publications and chemical databases. These include p-Orsellinic acid, 4-Methyl-2,6-dihydroxybenzoic acid, and 4-Methyl-γ-resorcylic acid. cymitquimica.com The monohydrate form specifies the presence of a water molecule of crystallization. oakwoodchemical.com

Below is a data table summarizing the key identifiers and properties for the anhydrous form of the compound.

| Identifier | Value |

| CAS Number | 480-67-1 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 2,6-Dihydroxy-4-methylbenzoic acid |

| InChI Key | YBZAVRDNSPUMFK-UHFFFAOYSA-N |

For the monohydrate form, the molecular formula is C₈H₈O₄·H₂O, and the molecular weight is 186.17 g/mol . oakwoodchemical.com

Historical Perspectives on Resorcylic Acid Derivatives Research

Research into resorcylic acid derivatives is part of the broader history of natural product chemistry. This class of compounds, characterized by a dihydroxybenzoic acid moiety, has been of interest for over a century. A significant branch of this family is the resorcylic acid lactones (RALs), which are polyketide secondary metabolites produced by various fungi. researchgate.net

The history of RALs dates back to the mid-20th century, with the discovery of radicicol (B1680498) in 1953. rsc.org These compounds generally feature a β-resorcylic acid (typically 2,4-dihydroxybenzoic acid) core fused to a large macrolactone ring. researchgate.netnih.gov For decades, research focused on the isolation and structural elucidation of these complex natural products.

A resurgence of interest in resorcylic acid derivatives occurred in the late 20th and early 21st centuries. This was driven by the discovery of potent biological activities for many RALs. For instance, radicicol was identified as a selective inhibitor of Heat Shock Protein 90 (HSP90), and other members of the family, such as hypothemycin, were found to be potent kinase inhibitors. researchgate.net These findings shifted the research focus towards understanding the therapeutic potential and mechanisms of action of these molecules, stimulating further exploration of both natural and synthetic resorcylic acid derivatives. Simpler, non-lactonized derivatives like 2,6-Dihydroxy-4-methylbenzoic acid represent key structural motifs or synthetic precursors to these more complex and biologically active molecules.

Significance within Organic and Medicinal Chemistry Research

The significance of 2,6-Dihydroxy-4-methylbenzoic acid and its relatives stems from their utility as building blocks in organic synthesis and their foundational role in the structure of medicinally important compounds.

In organic chemistry , dihydroxybenzoic acids are versatile intermediates. The hydroxyl and carboxylic acid groups can be selectively modified to create a wide array of more complex molecules. For example, the synthesis of 2,6-dihydroxybenzoic acid itself can be achieved through the carboxylation of resorcinol (B1680541). mdpi.comgoogle.com The presence of multiple functional groups allows for various chemical transformations, making these compounds valuable starting materials for creating libraries of novel compounds for screening purposes. The methyl ester of the related 2,6-dihydroxybenzoic acid is also a common derivative used in synthesis. prepchem.com

In medicinal chemistry , the resorcylic acid scaffold is a key component of numerous biologically active natural products. The broader class of resorcylic acid lactones (RALs) exhibits a remarkable range of pharmacological activities, including antifungal, antimalarial, immunomodulatory, and antitumor effects. rsc.org These activities are often attributed to their ability to inhibit key cellular targets like protein kinases and HSP90. researchgate.netnih.gov Although 2,6-Dihydroxy-4-methylbenzoic acid itself is a simpler structure, it serves as a fundamental fragment of these larger, active molecules. Research in this area involves the synthesis of derivatives of dihydroxybenzoic acids to explore their potential as therapeutic agents, for instance, in the development of compounds with anti-inflammatory or platelet aggregation inhibitory effects. google.com The study of such simpler analogs helps researchers understand the structure-activity relationships within this important class of compounds.

Structure

3D Structure of Parent

属性

IUPAC Name |

2,6-dihydroxy-4-methylbenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.H2O/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOTYXWSJQJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to 2,6-Dihydroxy-4-methylbenzoic Acid

The synthesis of 2,6-dihydroxy-4-methylbenzoic acid can be achieved through various organic chemistry routes, primarily involving carboxylation reactions of appropriate precursors and multi-step synthesis strategies.

Carboxylation Reactions and Related Precursors

The introduction of a carboxyl group onto a phenolic ring is a key step in the synthesis of 2,6-dihydroxy-4-methylbenzoic acid. The primary precursor for this reaction is orcinol (B57675) (5-methylresorcinol). The Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenolates, can be applied to orcinol. This reaction typically involves the treatment of the sodium salt of orcinol with carbon dioxide under pressure and elevated temperature. guidechem.com The regioselectivity of the carboxylation is a critical factor, with the carboxyl group preferentially adding to the ortho position of one of the hydroxyl groups.

A patented method for producing 2,6-dihydroxybenzoic acid, a closely related compound, involves reacting resorcinol (B1680541) with carbon dioxide in the presence of an alkali metal salt and absolute ethanol (B145695) as a solvent at elevated temperature and pressure. google.com This approach could potentially be adapted for the carboxylation of orcinol to yield 2,6-dihydroxy-4-methylbenzoic acid. The reaction conditions, such as temperature, pressure, solvent, and the type of alkali metal, significantly influence the yield and the ratio of isomers formed. guidechem.com

| Precursor | Reagent | Reaction Type | Product | Ref. |

| Orcinol (5-methylresorcinol) | CO2, Base | Carboxylation (Kolbe-Schmitt) | 2,6-Dihydroxy-4-methylbenzoic acid | guidechem.com |

| Resorcinol | CO2, Alkali metal salt, Ethanol | Carboxylation | 2,6-Dihydroxybenzoic acid | google.com |

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides an alternative and often more controlled route to 2,6-dihydroxy-4-methylbenzoic acid. One such approach involves the initial synthesis of the precursor, orcinol. A patented process describes the preparation of orcinol starting from an alkyl crotonate and an alkyl acetoacetate (B1235776). google.com These starting materials react in the presence of a hydride to form a carboethoxymethyldihydroresorcinol, which is then saponified and decarboxylated to yield methyldihydroresorcinol. Subsequent dehydrogenation of methyldihydroresorcinol produces orcinol. google.com This synthesized orcinol can then be carboxylated as described in the previous section.

Another synthetic route involves the reaction of 2,6-dihydroxyphenylacetic acid with a methylating agent like methyl iodide or methyl bromide. biosynth.com This method introduces the methyl group at a later stage of the synthesis. Furthermore, a multi-step synthesis of methyl m-nitrobenzoate from acetophenone (B1666503) via bleach oxidation and nitration illustrates a general strategy in organic synthesis that can be conceptually applied to construct complex aromatic compounds. truman.edu While not a direct synthesis of the target molecule, it highlights the sequential nature of building functionalized aromatic rings.

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the carboxylation of phenolic compounds has been an area of active research.

Enzyme-Catalyzed Carboxylation and Regioselectivity

Enzymes, particularly benzoic acid decarboxylases, have been shown to catalyze the regioselective ortho-carboxylation of phenols. rsc.org This biocatalytic equivalent of the Kolbe-Schmitt reaction proceeds under mild conditions and exhibits high selectivity, exclusively targeting the ortho position to the phenolic hydroxyl group. rsc.org

The enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid has been extensively studied and provides a model for the synthesis of 2,6-dihydroxy-4-methylbenzoic acid from orcinol. mdpi.compsecommunity.org Enzymes such as 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) from Rhizobium sp. have been employed for this transformation. mdpi.com The reaction can utilize gaseous carbon dioxide as the carboxylating agent, often under pressure to enhance conversion. nih.govrsc.org Studies have shown that the optimal CO2 pressure for the carboxylation of resorcinol is between 30 and 40 bar, leading to conversions of up to 68%. nih.gov The regioselectivity of these enzymes is a key advantage, minimizing the formation of unwanted isomers. rsc.org

| Enzyme | Substrate | Product | Key Findings | Ref. |

| ortho-Benzoic acid decarboxylases | Resorcinol | 2,6-Dihydroxybenzoic acid & 2,4-Dihydroxybenzoic acid | Pressurized CO2 (30-40 bar) can be used as a carboxylating agent with up to 68% conversion. | nih.govrsc.org |

| 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) from Rhizobium sp. | Resorcinol | 2,6-Dihydroxybenzoic acid | Enables reaction yields above 80% with in-situ product removal. | mdpi.compsecommunity.org |

Downstream Processing and Purification Methodologies in Biocatalysis

A significant challenge in biocatalytic synthesis is the downstream processing and purification of the product from the aqueous reaction mixture. For the enzymatic synthesis of 2,6-dihydroxybenzoic acid, an adsorption-based in-situ product removal (ISPR) strategy has been successfully demonstrated to improve the reaction yield, which is often limited by thermodynamic equilibrium. mdpi.compsecommunity.org

Strong anion exchange resins, such as Dowex® 1X8-50, have been shown to have a high affinity for 2,6-dihydroxybenzoic acid, allowing for its selective removal from the reaction medium. mdpi.com This ISPR approach can lead to reaction yields exceeding 80%. mdpi.compsecommunity.org The product can then be eluted from the resin using a solution of hydrochloric acid in methanol (B129727). Subsequent removal of the methanol by vacuum distillation causes the precipitation of 2,6-dihydroxybenzoic acid, which can be further purified by washing and drying to yield a product with high purity (>99.8%). mdpi.com This integrated approach of biocatalysis with efficient downstream processing is crucial for the development of viable and sustainable synthetic routes.

Derivatization and Analog Synthesis

The chemical structure of 2,6-dihydroxy-4-methylbenzoic acid allows for various derivatization reactions to produce a range of analogs with potentially different biological or chemical properties. The hydroxyl and carboxylic acid functional groups are the primary sites for modification.

Esterification of the carboxylic acid group is a common derivatization. For instance, methyl 2,6-dihydroxybenzoate (B8749050) can be prepared by reacting 2,6-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. prepchem.com This reaction is typically carried out under reflux conditions.

Esterification and Etherification Studies

The esterification of 2,6-dihydroxy-4-methylbenzoic acid has been explored through various synthetic strategies, aiming to selectively modify the carboxylic acid group while preserving the phenolic hydroxyl moieties. One common approach involves the Fischer-Speier esterification method, where the acid is reacted with an alcohol, such as methanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. This method has been successfully applied to structurally similar compounds like 2,4-dihydroxy-6-propylbenzoic acid, yielding the corresponding methyl ester. The reaction typically proceeds by dissolving the benzoic acid derivative in the alcohol and adding a catalytic amount of sulfuric acid, followed by refluxing the mixture. The resulting ester can then be isolated and purified using techniques such as extraction and silica (B1680970) gel column chromatography.

Another versatile method for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated derivative of an aliphatic or aromatic hydrocarbon in an essentially homogeneous liquid phase, facilitated by a non-quaternizable tertiary amine. This process allows for the synthesis of a variety of esters, including benzyl (B1604629) esters. For instance, the reaction of a hydroxybenzoic acid with benzyl chloride in the presence of N,N-diisopropylethylamine at elevated temperatures can produce the corresponding benzyl ester in high yield. Upon completion, the ester is typically separated from the reaction medium by extraction with a suitable solvent like methylisobutylketone.

While esterification primarily targets the carboxylic acid function, the presence of two hydroxyl groups on the aromatic ring of 2,6-dihydroxy-4-methylbenzoic acid introduces the potential for concurrent etherification. However, studies on related polyhydroxy aromatic acids have shown that under specific esterification conditions, such as using dialkyl sulfates in the presence of a mild base like sodium bicarbonate in a dry acetone (B3395972) medium, the esterification of the carboxylic acid can be achieved with minimal to no etherification of the phenolic hydroxyl groups. This selectivity is crucial for the controlled synthesis of specific derivatives. Direct etherification studies focusing solely on the hydroxyl groups of 2,6-dihydroxy-4-methylbenzoic acid are less commonly reported in the literature, with many synthetic efforts prioritizing the modification of the more reactive carboxylic acid group.

Table 1: Representative Esterification Reactions of Dihydroxybenzoic Acid Analogues

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-dihydroxy-6-propylbenzoic acid | Methanol, Sulfuric acid (catalytic) | Methyl 2,4-dihydroxy-6-propylbenzoate | Not specified | General Method |

| 4-hydroxybenzoic acid | Benzyl chloride, N,N-diisopropylethylamine | Benzyl 4-hydroxybenzoate | High | Patent Literature |

| Salicylic acid | Isopropyl bromide, N,N-diisopropylethylamine | Isopropyl salicylate | 95.5% | Patent Literature |

Formation of Hydrazide-Hydrazone Derivatives

The synthesis of hydrazide-hydrazone derivatives of 2,6-dihydroxy-4-methylbenzoic acid represents a significant chemical transformation, leading to compounds with diverse potential applications. The general synthetic route involves a two-step process. First, the carboxylic acid is converted into its corresponding hydrazide. This is typically achieved by first esterifying the acid, for example, to its methyl ester, which is then reacted with hydrazine (B178648) hydrate. This reaction readily forms the 2,6-dihydroxy-4-methylbenzohydrazide.

The second step involves the condensation of the synthesized hydrazide with a variety of aromatic or heteroaromatic aldehydes. This reaction, often carried out in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid, yields the target hydrazide-hydrazone derivatives. The selection of the aldehyde determines the substitution pattern on the azomethine group of the final product, allowing for the creation of a library of structurally diverse compounds. Studies on analogous compounds, such as 2,4-dihydroxybenzoic acid, have demonstrated the successful synthesis of a wide range of hydrazide-hydrazones using this methodology. google.com The reactions are typically monitored by thin-layer chromatography (TLC) and upon completion, the products often precipitate out of the solution and can be purified by recrystallization. google.com

Table 2: Synthesis of Hydrazide-Hydrazone Derivatives from 2,4-dihydroxybenzoic acid

| Hydrazide | Aldehyde | Reaction Time | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 2,4-dihydroxybenzoic acid hydrazide | 4-methylbenzaldehyde | Not specified | 98% | Not specified |

| 2,4-dihydroxybenzoic acid hydrazide | 4-methoxybenzaldehyde | Not specified | Not specified | 263 |

| 2,4-dihydroxybenzoic acid hydrazide | 4-propylbenzaldehyde | Not specified | 23% | 197 |

| 2,4-dihydroxybenzoic acid hydrazide | 3-bromo-4-hydroxybenzaldehyde | Not specified | 98% | Not specified |

Data synthesized from studies on 2,4-dihydroxybenzoic acid derivatives. google.com

Synthesis of Molecular Salts and Co-crystals

The ability of 2,6-dihydroxy-4-methylbenzoic acid to form molecular salts and co-crystals stems from the presence of both acidic (carboxylic acid and phenolic hydroxyls) and hydrogen bond donating/accepting functional groups. These multi-component crystalline solids are formed by combining the benzoic acid derivative with a suitable co-former through non-covalent interactions, primarily hydrogen bonding. The synthesis of such materials can be achieved through various techniques, including solution-based methods like slow evaporation and slurry crystallization, as well as solvent-free methods like mechanochemical grinding.

In the formation of molecular salts, a proton transfer occurs from the acidic moiety of 2,6-dihydroxy-4-methylbenzoic acid to a basic co-former. For instance, dihydroxybenzoic acids have been shown to form molecular salts with basic active pharmaceutical ingredients (APIs) like famotidine. google.com The resulting ionic interactions, in conjunction with hydrogen bonding, dictate the crystal packing of the salt. The choice of solvent can also play a crucial role in the final solid form obtained.

Co-crystals, on the other hand, are formed between 2,6-dihydroxy-4-methylbenzoic acid and a neutral co-former, where the components are linked by hydrogen bonds without a formal proton transfer. Dihydroxybenzoic acids have been successfully used as co-formers to produce co-crystals with various APIs, including piroxicam, ondansetron, theobromine, and carbamazepine. google.comresearchgate.netgoogle.com The formation of these co-crystals is guided by the principles of crystal engineering, where predictable hydrogen bonding patterns, or synthons, are utilized to design the desired crystal structures. The characterization of these molecular salts and co-crystals is typically performed using single-crystal and powder X-ray diffraction (XRD) to determine the crystal structure and phase purity. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and thermal analysis methods like differential scanning calorimetry (DSC) are also employed to investigate the interactions between the components and the thermal properties of the new solid forms.

Table 3: Examples of Co-crystals and Molecular Salts with Dihydroxybenzoic Acids

| Dihydroxybenzoic Acid Isomer | Co-former/API | Solid Form | Synthetic Method | Reference |

|---|---|---|---|---|

| 2,5-dihydroxybenzoic acid | Piroxicam | Co-crystal | Solvent evaporation, Slurry method | researchgate.net |

| Isomeric dihydroxybenzoic acids | Famotidine | Molecular Salt | Mechanochemical grinding, Slow evaporation | google.com |

| Dihydroxybenzoic acids | Theobromine | Co-crystal | Slow evaporation, Grinding | google.com |

| 2,4-, 2,5-, and 2,6-dihydroxybenzoic acid | Carbamazepine | Co-crystal | Mechanochemical formation | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments within 2,6-dihydroxy-4-methylbenzoic acid can be elucidated.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of 2,6-dihydroxy-4-methylbenzoic acid, recorded in DMSO-d6, reveals three distinct signals that correspond to the different types of protons in the molecule. blogspot.com

A singlet at 2.17 ppm is attributed to the three protons of the methyl group (-CH₃) attached to the aromatic ring. blogspot.com

A doublet at 6.21 ppm corresponds to the two equivalent aromatic protons (H-3 and H-5). blogspot.com The symmetrical nature of the substitution pattern on the benzene (B151609) ring renders these protons chemically equivalent.

A broad singlet observed at 10.87 ppm , with an integration value corresponding to three protons, represents the acidic protons from the two phenolic hydroxyl (-OH) groups and the carboxylic acid (-COOH) group. blogspot.com The broadness of this signal is characteristic of acidic protons, which can undergo chemical exchange.

Table 1: ¹H NMR Chemical Shifts for 2,6-Dihydroxy-4-methylbenzoic acid in DMSO-d6

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| 2.17 | Singlet (s) | 3H | -CH₃ (Methyl protons) |

| 6.21 | Doublet (d) | 2H | Ar-H (Aromatic protons at C3 & C5) |

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom in the molecule. The spectrum for 2,6-dihydroxy-4-methylbenzoic acid displays six signals, confirming the presence of six unique carbon environments. blogspot.com

The signal at 21.57 ppm corresponds to the methyl group carbon. blogspot.com

The peak at 98.95 ppm is assigned to the two equivalent aromatic methine carbons (C-3 and C-5). blogspot.com

The signal at 107.98 ppm represents the quaternary carbon atom (C-1) to which the carboxylic acid group is attached. blogspot.com

The chemical shift at 146.29 ppm is attributed to the quaternary aromatic carbon (C-4) bonded to the methyl group. blogspot.com

The signal at 160.68 ppm corresponds to the two equivalent aromatic carbons (C-2 and C-6) bearing the hydroxyl groups. blogspot.com

The downfield signal at 172.31 ppm is characteristic of the carbonyl carbon in the carboxylic acid group. blogspot.com

Table 2: ¹³C NMR Chemical Shifts for 2,6-Dihydroxy-4-methylbenzoic acid in DMSO-d6

| Chemical Shift (δ) in ppm | Carbon Assignment |

|---|---|

| 21.57 | -CH₃ (Methyl carbon) |

| 98.95 | C-3 & C-5 (Aromatic CH) |

| 107.98 | C-1 (Aromatic C-COOH) |

| 146.29 | C-4 (Aromatic C-CH₃) |

| 160.68 | C-2 & C-6 (Aromatic C-OH) |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,6-dihydroxy-4-methylbenzoic acid is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The key expected absorptions include:

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which arises from the O-H stretching vibrations of the carboxylic acid and the two phenolic hydroxyl groups. The significant broadening is due to extensive intermolecular and intramolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected in the 2970-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in the carboxylic acid is expected around 1700-1680 cm⁻¹. The position may be shifted due to conjugation with the aromatic ring and hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several bands in the 1620-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The spectrum would also contain bands in the 1440-1200 cm⁻¹ region corresponding to coupled C-O stretching and O-H in-plane bending vibrations from the carboxylic acid and phenolic groups.

Table 3: Expected Characteristic FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic acid & Phenol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2970 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1700 - 1680 | C=O stretch | Carboxylic acid |

| 1620 - 1450 | C=C stretch | Aromatic ring |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The FT-Raman spectrum is expected to be dominated by strong signals from the aromatic ring. A particularly intense band corresponding to the symmetric ring breathing vibration would be a key feature. Other C=C stretching modes within the ring would also be prominent.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be visible in the 3100-2800 cm⁻¹ region, similar to the FT-IR spectrum.

Carbonyl Stretching: The C=O stretch of the carboxylic acid, while strong in the IR, would likely appear as a weaker band in the Raman spectrum.

Symmetric Methyl Deformation: The symmetric bending (deformation) of the methyl group is also expected to produce a noticeable Raman signal.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of 2,6-dihydroxy-4-methylbenzoic acid, confirming the presence of all its constituent functional groups and supporting the structure determined by NMR spectroscopy.

Table 4: Expected Prominent FT-Raman Shifts

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1620 - 1580 | C=C stretch | Aromatic ring |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2,6-Dihydroxy-4-methylbenzoic acid monohydrate |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks.

For 2,6-Dihydroxy-4-methylbenzoic acid, the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight of 168. However, due to the presence of the labile carboxylic acid and hydroxyl groups, the molecular ion peak may be weak or absent. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH) to form a stable acylium ion [M-OH]⁺. Another characteristic fragmentation is the loss of the entire carboxyl group (-COOH) via decarboxylation.

The fragmentation pattern of 2,6-Dihydroxy-4-methylbenzoic acid would likely involve the following key fragments:

[M-H₂O]⁺• : Loss of a water molecule, which can occur from the carboxylic acid and an adjacent hydroxyl group.

[M-OH]⁺ : Loss of the hydroxyl radical from the carboxylic acid group.

[M-COOH]⁺• : Loss of the carboxyl group as a radical.

[M-CO₂]⁺• : Decarboxylation, a common fragmentation for carboxylic acids.

The table below outlines the expected major fragments in the EI-MS of 2,6-Dihydroxy-4-methylbenzoic acid.

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [C₈H₈O₄]⁺• (M⁺•) | Molecular Ion | 168 |

| [C₈H₆O₃]⁺• | Loss of H₂O | 150 |

| [C₈H₇O₃]⁺ | Loss of •OH | 151 |

| [C₇H₇O₂]⁺ | Loss of •COOH | 123 |

| [C₇H₈O₂]⁺• | Loss of CO₂ | 124 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical tool for confirming the identity of a compound. The exact mass of 2,6-Dihydroxy-4-methylbenzoic acid (C₈H₈O₄) is calculated to be 168.04226 Da. For the monohydrate (C₈H₁₀O₅), the exact mass of the neutral molecule is 186.05282 Da. In practice, HRMS is typically performed on the ionized molecule, and the water of hydration is often lost during the ionization process. Therefore, the protonated molecule [M+H]⁺ of the anhydrous form is commonly observed.

The high resolution of the instrument allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

| Species | Formula | Calculated Exact Mass (Da) |

| [M] (anhydrous) | C₈H₈O₄ | 168.04226 |

| [M+H]⁺ (anhydrous) | [C₈H₉O₄]⁺ | 169.04954 |

| [M+Na]⁺ (anhydrous) | [C₈H₈O₄Na]⁺ | 191.03145 |

| [M] (monohydrate) | C₈H₁₀O₅ | 186.05282 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionsresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The aromatic ring and the carbonyl group of the carboxylic acid in 2,6-Dihydroxy-4-methylbenzoic acid are the primary chromophores. The hydroxyl and methyl substituents on the benzene ring act as auxochromes, which can shift the λmax values and alter the intensity of the absorption bands.

For dihydroxybenzoic acid derivatives, electronic transitions are typically of the π → π* type, associated with the aromatic system. Literature suggests that 2,6-dihydroxybenzoic acid exhibits absorption maxima around 258 nm and 292 nm. nih.gov The presence of the methyl group is expected to cause a slight bathochromic (red) shift in these absorptions.

The electronic spectrum of this compound is anticipated to show two main absorption bands in the UV region.

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 255-265 | Aromatic Ring |

| π → π | 290-300 | Aromatic Ring |

These transitions are influenced by the solvent polarity. In polar solvents, shifts in the absorption maxima can be observed due to interactions with the solute molecule.

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. For 2,6-Dihydroxy-4-methylbenzoic acid monohydrate, these studies have provided fundamental insights into its crystal structure.

Unit Cell Dimensions and Space Group Determination

Early crystallographic work on what is understood to be the parent compound, 2:6-dihydroxy benzoic acid monohydrate, has laid the groundwork for its structural characterization. The compound crystallizes in the orthorhombic system. gla.ac.uk The space group has been proposed as either Pna2₁ or Pnma. gla.ac.uk The unit cell dimensions, which define the size and shape of the basic repeating unit in the crystal, have been determined and are presented in the table below. gla.ac.uk

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ or Pnma |

| a | 6.77 Å |

| b | 9.67 Å |

| c | 11.92 Å |

Table 1: Unit cell parameters for 2:6-dihydroxy benzoic acid monohydrate. gla.ac.uk

Molecular Geometry and Conformation

Detailed information regarding the specific bond lengths, bond angles, and torsional angles that define the molecular geometry and conformation of this compound is not available in the readily accessible literature. Such an analysis would require a full single-crystal structure refinement, which has not been publicly documented.

Intermolecular Interactions: Hydrogen Bonding Networks

While a detailed description of the hydrogen bonding network is not available, the presence of a water molecule of hydration, along with carboxylic acid and hydroxyl functional groups, strongly suggests the presence of an extensive network of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal structure.

Crystal Packing and Supramolecular Architecture

Information on the specific arrangement of molecules within the crystal, known as crystal packing, and the resulting supramolecular architecture for this compound is not detailed in the available literature. Understanding the packing efficiency and the formation of higher-order structures would necessitate a more comprehensive crystallographic study.

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid Form Characterization

Powder X-ray diffraction is a key analytical technique for characterizing the solid form of a crystalline material and identifying different polymorphic forms. At present, there are no publicly available experimental powder X-ray diffraction patterns specifically for this compound. Such data would be invaluable for routine identification, purity assessment, and polymorphism screening of this compound.

Thermal Analysis Techniques for Solid Form Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of materials, including melting point, decomposition temperature, and the presence of solvates.

Published experimental data from DSC or TGA analyses specifically for this compound could not be located in a comprehensive search of the scientific literature. A thermochemical study has been conducted on the parent compound, 2,6-dihydroxybenzoic acid, which provides insights into its thermal behavior. researchgate.net However, this study does not include the methylated monohydrate form. Thermal analysis of this compound would be expected to reveal a dehydration event corresponding to the loss of the water molecule, followed by melting and/or decomposition at higher temperatures.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 2,6-Dihydroxy-4-methylbenzoic acid monohydrate, DFT calculations offer a detailed picture of its geometry, spectroscopic characteristics, and electronic reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(2d,p), to achieve a balance between accuracy and computational cost.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy (a minimum on the potential energy surface). researchgate.net For this compound, this would involve optimizing the structure of the benzoic acid derivative and the associated water molecule, including the hydrogen bonding interactions between them. The resulting optimized structure provides crucial information on intramolecular hydrogen bonds, such as those between the carboxylic acid group and the adjacent hydroxyl groups, which significantly influence the molecule's conformation and stability. gla.ac.uk The optimized geometric parameters can then be compared with experimental data from X-ray crystallography to validate the computational method used.

Table 1: Illustrative Optimized Geometrical Parameters (DFT vs. Experimental) Note: This table is a representative example of the type of data generated from DFT calculations, compared with experimental X-ray data. Actual values would require a specific DFT study on the compound.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental (X-ray) Value |

| Bond Length | C-C (ring) | ~1.39 Å | ~1.38 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å | ~1.35 Å |

| Bond Length | C=O (carboxyl) | ~1.22 Å | ~1.21 Å |

| Bond Angle | O-C-O (carboxyl) | ~123° | ~122.5° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° | Varies |

DFT calculations are highly effective in predicting vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated vibrational mode can be assigned to specific molecular motions, like the stretching of O-H bonds in the hydroxyl and carboxyl groups, the C=O stretching of the carboxylic acid, and various bending modes of the aromatic ring. nih.gov The agreement between the calculated and experimental spectra serves as another validation of the optimized molecular structure. nih.gov

Table 2: Example of Predicted Vibrational Frequencies Note: This table illustrates typical assignments for vibrational modes. Specific frequencies would be determined by a dedicated DFT calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxyl) | ~3450 | ~3400 |

| O-H Stretch (Phenolic) | ~3250 | ~3200 |

| C=O Stretch (Carboxyl) | ~1680 | ~1675 |

| C-C Stretch (Aromatic) | ~1600 | ~1595 |

| C-O Stretch (Phenolic) | ~1250 | ~1245 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. libretexts.org For 2,6-Dihydroxy-4-methylbenzoic acid, the distribution of the HOMO and LUMO electron densities would likely be concentrated around the aromatic ring and the electron-rich oxygen atoms, indicating these are the primary sites for electrophilic and nucleophilic interactions. researchgate.net

Table 3: Key Electronic Properties from FMO Analysis (Illustrative Values) Note: These values are representative examples derived from DFT studies on similar aromatic acids.

| Property | Definition | Illustrative Value | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.2 eV | Capacity to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.8 eV | Capacity to accept electrons |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.4 eV | Chemical reactivity and stability |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For 2,6-Dihydroxy-4-methylbenzoic acid, docking simulations could be used to investigate its potential to inhibit specific enzymes. The simulation would place the molecule into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. mdpi.com The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, the hydroxyl and carboxyl groups of the compound are prime candidates for forming strong hydrogen bonds with receptor sites, which often anchor the ligand in place.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of derivatives of 2,6-Dihydroxy-4-methylbenzoic acid with known activities, a QSAR model can be developed to predict the activity of new, untested derivatives. nih.gov

The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure (e.g., hydrophobicity, electronic properties, size, and shape). nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net Such models are valuable for guiding the synthesis of new derivatives with potentially enhanced potency and for understanding which structural features are most important for the desired biological effect. nih.gov For example, a QSAR study might reveal that increasing the hydrophobicity of a particular part of the molecule or adding a hydrogen bond donor at a specific position could lead to improved activity.

Biological Activity and Mechanistic Investigations in Vitro Studies

Enzyme Inhibition Studies

2,6-Dihydroxy-4-methylbenzoic acid is notably recognized as a substrate for the enzyme orsellinate decarboxylase, which catalyzes its conversion to orcinol (B57675) and carbon dioxide. This enzymatic reaction is a key step in the biosynthesis of various natural products in organisms like lichens and fungi. While the compound is a direct precursor in this pathway, specific studies detailing its role as an inhibitor of other decarboxylases, such as ornithine decarboxylase or glutamic acid decarboxylase, are not extensively documented in current literature. The primary interaction reported is that of being a substrate rather than an inhibitor in the context of decarboxylase enzymes.

The modulation of kinase activity is a significant area of research for therapeutic compounds, as kinases play a crucial role in cell signaling and proliferation. However, specific in vitro studies focusing on the direct inhibitory or modulatory effects of 2,6-Dihydroxy-4-methylbenzoic acid monohydrate on protein kinases are not prominently featured in the available scientific literature. While many phenolic compounds are investigated for such properties, dedicated research into orsellinic acid's specific interactions with the kinome is limited.

Urease is a critical enzyme in certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a target for therapeutic intervention. While various natural phenolic compounds are explored as urease inhibitors, specific IC50 values and detailed kinetic studies for 2,6-Dihydroxy-4-methylbenzoic acid against urease are not well-documented.

However, studies on closely related derivatives, orsellinates, have shown activity against other enzymes. For instance, the tyrosinase-related activity of orsellinates has been evaluated, showing that their effect is dependent on the structure of the alkyl chain; some derivatives act as activators while others behave as inhibitors.

Antimicrobial and Antifungal Activity Assessment in Model Systems

Orsellinic acid has demonstrated antimicrobial properties. Its activity, along with that of its ester derivatives (orsellinates), has been evaluated against a panel of Gram-positive and Gram-negative bacteria. One study reported that while many derivatives showed potent activity, the parent orsellinic acid itself was less active, with Minimum Inhibitory Concentration (MIC) values generally above 250 µg/mL for the tested strains. However, other reports suggest a broader antimicrobial potential.

The compound is also recognized for its general antifungal activity, a characteristic shared by many fungal polyphenols which contributes to their ecological roles.

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | Gram-positive | >250 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | >250 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | >250 |

| Escherichia coli (ATCC 25922) | Gram-negative | >250 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >250 |

| Xanthomonas campestris pv. vesicatoria | Gram-negative | >250 |

| Ralstonia solanacearum | Gram-negative | >250 |

Data sourced from studies on the antibacterial activity of orsellinates, which included the parent compound, orsellinic acid.

Antiproliferative Activity in Cell Lines

The potential of 2,6-Dihydroxy-4-methylbenzoic acid and its derivatives as antiproliferative agents has been an area of interest. While direct and extensive studies quantifying the IC50 values of the monohydrate form against a wide range of cancer cell lines are limited, related compounds have shown activity. For example, ilicicolin A, a complex meroterpenoid for which orsellinic acid is a biosynthetic precursor, has been shown to inhibit the proliferation of lymphocytic leukemia Jurkat cells. Furthermore, orcinol, the decarboxylated form of orsellinic acid, has been noted to exhibit moderate cytotoxicity. These findings suggest that the core chemical scaffold has potential bioactivity, although specific data for the parent acid is not robustly available.

Mechanisms of Action at the Molecular Level

The precise molecular mechanisms underpinning the biological activities of 2,6-Dihydroxy-4-methylbenzoic acid are not fully elucidated. As a phenolic acid, its antimicrobial and antifungal effects may stem from an ability to disrupt microbial cell membranes, alter membrane potential, or inhibit essential intracellular enzymes, which are common mechanisms for this class of compounds.

At the molecular level, one of its most defined roles is as a biosynthetic building block. Orsellinic acid is synthesized by polyketide synthases (PKS) and serves as a foundational precursor for a vast array of more complex fungal meroterpenoids. These derivative compounds exhibit a wide range of biological activities, from antiviral to antitumor effects. The molecular journey of orsellinic acid often involves enzymatic modifications such as prenylation, chlorination, oxidation, and cyclization, which dramatically diversify its structure and function. Therefore, a primary aspect of its molecular significance lies in its role as a starting unit in complex biosynthetic pathways.

Applications and Future Research Directions

Role in Natural Product Chemistry and Biosynthesis Research

2,6-Dihydroxy-4-methylbenzoic acid, also known as orsellinic acid, is a key molecule in the study of natural product chemistry, primarily due to its role as a fundamental building block in the biosynthesis of a vast array of secondary metabolites. wikipedia.orgwikipedia.org It is a classic example of a polyketide, a class of natural products synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. wikipedia.org The study of its formation provides a model for understanding the intricate enzymatic machinery of polyketide synthases (PKSs). nih.govnih.gov

The biosynthesis of orsellinic acid is catalyzed by non-reducing polyketide synthases (NR-PKSs). nih.govresearchgate.net These multienzyme complexes orchestrate the stepwise condensation of acetate (B1210297) units to form a linear poly-β-keto chain, which is then subjected to specific cyclization and aromatization reactions to yield the characteristic dihydroxybenzoic acid scaffold. wikipedia.orgnih.gov For instance, in certain fungi, two distinct PKS enzymes, PKS1 and PKS2, have been identified as orsellinic acid synthases, highlighting the potential for enzymatic redundancy in these pathways. nih.gov

Detailed research findings on the biosynthesis of orsellinic acid and related compounds are summarized in the table below:

| Organism/System | Enzyme(s) Involved | Key Findings |

| Stereaceous basidiomycete BY1 | Orsellinic Acid Synthases (PKS1, PKS2), Prenyltransferase (BYPB) | Identified two redundant PKSs for orsellinic acid synthesis and a prenyltransferase that attaches a prenyl group, a key step in the formation of more complex meroterpenoids. nih.govresearchgate.net |

| Rhododendron dauricum | Orcinol (B57675) Synthase (ORS) | Cloned and characterized a novel plant Type III PKS that produces orcinol and orsellinic acid, the precursor for the anti-HIV meroterpenoid, daurichromenic acid. frontiersin.org |

| Penicillium patulum | Polyketide Synthase | Early radioisotope labeling studies demonstrated the head-to-tail linkage of acetic acid units to form the polyketide backbone of 2-hydroxy-6-methylbenzoic acid, a related compound. wikipedia.org |

The study of 2,6-dihydroxy-4-methylbenzoic acid's biosynthesis is crucial for several reasons. It provides fundamental insights into the programming of PKS enzymes, which are responsible for generating enormous structural diversity in nature. nih.govnih.gov Understanding these biosynthetic pathways opens the door to combinatorial biosynthesis and synthetic biology approaches, where genes for PKSs and tailoring enzymes can be manipulated to produce novel "unnatural" natural products with potentially improved or new biological activities. nih.govnih.gov

Utilization as a Biochemical Tool or Proteomics Reagent

Isomers of dihydroxybenzoic acid (DHB) are widely utilized as matrices in a crucial analytical technique known as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). missouri.eduacs.orgnih.gov MALDI-MS is a soft ionization technique that allows for the analysis of large biomolecules like proteins and peptides, which tend to fragment when ionized by conventional methods. core.ac.uk

In MALDI-MS, the analyte is co-crystallized with a large molar excess of a matrix compound, such as 2,6-dihydroxybenzoic acid. nih.gov The matrix plays a critical role by absorbing the energy from the laser, facilitating the desorption and ionization of the analyte molecules while minimizing their fragmentation. acs.org The choice of matrix is crucial for successful analysis, and different isomers of DHB exhibit varying effectiveness. missouri.eduacs.org

Key characteristics of DHB isomers as MALDI matrices are presented below:

| DHB Isomer | Application | Properties and Performance |

| 2,6-Dihydroxybenzoic acid (2,6-DHB) | Peptides, Proteins | Shows strong ion intensities, comparable to 2,3-DHB, making it an effective matrix. acs.org Its performance is linked to properties such as excited-state lifetime, proton affinity, and gas-phase basicity. acs.org |

| 2,5-Dihydroxybenzoic acid (2,5-DHB) | Peptides, Proteins, Resins, Glycans | One of the most widely used and studied MALDI matrices. nih.gov It is effective for a broad range of analytes and its solutions are stable over long periods. nih.gov |

| 2,4-Dihydroxybenzoic acid (2,4-DHB) | Peptides, Proteins | Generally shows lower ion intensities compared to 2,6-DHB and 2,5-DHB. acs.org |

The utility of 2,6-dihydroxybenzoic acid and its isomers as MALDI matrices makes them indispensable tools in proteomics research. They enable the rapid and sensitive identification and characterization of proteins, aiding in the discovery of biomarkers, the study of protein-protein interactions, and the analysis of post-translational modifications. While 2,5-DHB is more common, studies have shown that 2,6-DHB is also a very effective matrix, with research ongoing to understand the precise mechanisms of desorption and ionization for different isomers to optimize analytical protocols. acs.org

Potential as a Synthon for Complex Molecular Architectures

The chemical structure of 2,6-dihydroxy-4-methylbenzoic acid—featuring a carboxylic acid, two hydroxyl groups, and a methyl-substituted aromatic ring—makes it a versatile synthon, or building block, for the synthesis of more complex molecules. cymitquimica.com The functional groups are positioned in a way that allows for a variety of chemical transformations, providing access to a wide range of molecular architectures.

The reactivity of its key functional groups enables several synthetic strategies:

Carboxylic Acid Group: Can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. This allows for the extension of the molecular framework and the introduction of new functionalities.

Hydroxyl Groups: These phenolic hydroxyls can undergo O-alkylation, O-acylation, or serve as directing groups in electrophilic aromatic substitution reactions. Their presence also allows for coordination with metal centers.

Aromatic Ring: The electron-rich nature of the dihydroxy-substituted ring makes it susceptible to electrophilic substitution, although the positions are heavily influenced by the existing substituents. It can also participate in cross-coupling reactions to form biaryl structures.

An example of its role as a natural synthon is seen in the biosynthesis of daurichromenic acid, where an orsellinic acid moiety is combined with a sesquiterpene unit. frontiersin.org In organic synthesis, this inherent reactivity can be harnessed. For instance, the hydrolysis of related natural products can yield 2,4-dihydroxy-3,6-dimethylbenzoic acid, which can then be used as a starting material for other compounds. google.com This demonstrates the principle of using these fundamental phenolic acid structures as synthons for more elaborate targets.

Advanced Materials Science Applications

In the field of materials science, derivatives of dihydroxybenzoic acid are emerging as valuable ligands for the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. nih.govacs.org The properties of MOFs, such as their porosity, stability, and catalytic activity, can be tuned by carefully selecting the metal and the organic linker. rsc.orgnih.gov

2,6-dihydroxybenzoic acid and its isomers possess both carboxylate and hydroxyl functional groups, which can act as coordination sites for metal ions. researchgate.netresearchgate.net This allows them to bridge multiple metal centers, leading to the formation of extended, stable frameworks. researchgate.net

Examples of MOFs constructed from dihydroxybenzoic acid derivatives include:

Complexes of 2,4-dihydroxybenzoic acid with potassium and sodium have been synthesized, forming three-dimensional MOF structures through K-O or Na-O coordination bonds. researchgate.net

Titanium (IV) complexes with 2,6-dihydroxybenzoic acid have been synthesized and studied, showing a distorted octahedral geometry around the metal ion. researchgate.net

Copper-based MOFs using 3,4-dihydroxybenzoic acid as the ligand have been developed and show promise for applications such as combating antibiotic-resistant bacteria. nih.gov

The potential applications for MOFs derived from these ligands are diverse. Their porous nature makes them candidates for gas storage and separation. The presence of coordinated metal ions can impart catalytic activity, for example, in ring-opening polymerization reactions. rsc.org Furthermore, the inherent biological properties of the dihydroxybenzoic acid ligand can be combined with the properties of the metal ion to create materials with enhanced biological activity. researchgate.net Future research is focused on synthesizing novel MOFs with tailored pore sizes, functionalities, and stabilities for specific applications in catalysis, sensing, and biomedicine.

Theoretical Frameworks for Understanding Structure-Property-Activity Relationships

Theoretical and computational methods are increasingly employed to understand and predict the behavior of molecules like 2,6-dihydroxy-4-methylbenzoic acid. These frameworks provide insights into the relationship between a molecule's structure and its chemical, physical, and biological properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent theoretical approach. QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.govnih.gov For example, in studies of related benzoic acid derivatives as enzyme inhibitors, QSAR models have revealed that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups (like hydroxyl groups) are crucial for inhibitory activity. nih.gov Such models can guide the design of new, more potent analogs by predicting the activity of yet-unsynthesized compounds.

Molecular Modeling and Quantum Chemistry methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. researchgate.net These calculations can determine properties like:

Steric Energy and Stable Geometries: By calculating the energy of different conformations, the most stable three-dimensional structure of the molecule and its metal complexes can be determined. researchgate.net

Electronic Properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.net

Bond Lengths and Angles: Theoretical calculations can provide precise information about the molecular geometry, which is crucial for understanding how the molecule interacts with other molecules, such as biological receptors or metal ions. researchgate.net

A study on titanium (IV) complexes of 2,6-dihydroxybenzoic acid used molecular mechanics and DFT to determine the most stable geometry, confirming a distorted octahedral structure around the titanium ion. researchgate.net Such theoretical studies are invaluable for rationalizing experimental observations and for designing new molecules and materials with desired properties.

常见问题

Q. What are the optimal synthetic routes for 2,6-dihydroxy-4-methylbenzoic acid monohydrate, and how do traditional methods compare to enzymatic approaches?

Methodological Answer:

- Traditional Synthesis : Hydrolysis of pre-functionalized aromatic precursors (e.g., methyl esters or halogenated derivatives) under acidic/basic conditions is common. For example, decarboxylation of substituted benzoic acids using H₂SO₄ or NaOH can yield the dihydroxy backbone .

- Enzymatic Carboxylation : Recent advances use decarboxylase enzymes to catalyze regioselective carboxylation, improving yield and reducing byproducts. For instance, carboxylation of 2,6-dihydroxy-4-methylphenol with CO₂ in aqueous buffer (pH 7–9, 30–40°C) produces the target compound with >80% efficiency .

- Crystallization : Post-synthesis, recrystallization from ethanol/water mixtures (1:3 v/v) under reduced pressure yields the monohydrate form, confirmed via X-ray diffraction .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the monohydrate) .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identifies substituents (e.g., methyl at δ 2.3 ppm, aromatic protons at δ 6.5–7.0 ppm) and distinguishes anhydrous vs. hydrate forms .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ at m/z 185.0452 for C₈H₈O₄·H₂O) .

- Thermogravimetric Analysis (TGA) : Confirms water content (~8–9% weight loss at 100–120°C) .

Q. How does the solubility profile of this compound influence its experimental applications?

Methodological Answer:

- Solubility Testing : The compound is sparingly soluble in non-polar solvents (e.g., <0.1 mg/mL in chloroform) but dissolves in polar aprotic solvents like DMSO (up to 50 mg/mL). Aqueous solubility is pH-dependent, increasing in alkaline conditions due to deprotonation of phenolic -OH groups (pKa₁ ≈ 2.8, pKa₂ ≈ 4.5) .

- Buffer Selection : For biological assays, use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to maintain solubility without denaturing proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?

Methodological Answer:

- Yield Discrepancies : Compare reaction conditions (e.g., traditional acid hydrolysis vs. enzymatic carboxylation). For example, enzymatic methods often report higher yields (80–90%) than acidic hydrolysis (50–60%) due to reduced side reactions .

- Analytical Validation : Cross-validate using orthogonal techniques (e.g., LC-MS vs. NMR) to rule out impurities. For instance, a peak at m/z 167 in LC-MS may indicate anhydrous contamination, requiring recrystallization .

Q. What advanced analytical methods are recommended for studying the stability of this compound under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hrs), UV light (254 nm, 24 hrs), and acidic/alkaline conditions (0.1 M HCl/NaOH, 24 hrs). Monitor degradation via UHPLC-Q-TOF-MS to identify byproducts (e.g., decarboxylated derivatives at m/z 139) .

- Kinetic Stability Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., activation energy ≈ 85 kJ/mol for thermal decomposition) .

Q. How can researchers design experiments to investigate the biological interactions of this compound, such as enzyme inhibition or metabolic profiling?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against oxidoreductases (e.g., tyrosinase) using spectrophotometric methods. Prepare test solutions in 50 mM phosphate buffer (pH 6.8) with 1 mM L-DOPA as substrate. IC₅₀ values typically range 10–50 µM, indicating moderate activity .

- Metabolomic Profiling : Use untargeted LC-MS/MS to identify metabolites in microbial cultures (e.g., Aspergillus niger). Key metabolites include methylated or glucuronidated derivatives, detected via neutral loss scans .

Q. What strategies optimize the compound’s crystallinity for structural studies, and how do polymorphic forms affect research outcomes?

Methodological Answer:

- Crystallization Optimization : Use slow evaporation from acetone/water (1:4 v/v) at 4°C to obtain single crystals suitable for X-ray analysis. Additive screening (e.g., 1% polyethylene glycol) can enhance crystal size .

- Polymorph Characterization : Compare PXRD patterns of batches. For example, a monoclinic polymorph (space group P2₁/c) shows distinct peaks at 2θ = 12.4°, 15.7°, and 24.9°, while an orthorhombic form (space group Pbca) exhibits peaks at 10.2° and 18.5° .

Methodological Notes for Data Interpretation

- Contradictory Solubility Data : Variations may arise from residual solvents or hydrate/anhydrous mixtures. Always characterize batches via TGA before use .

- Spectral Overlaps in NMR : Aromatic proton signals (δ 6.5–7.0 ppm) may overlap with impurities. Use 2D COSY or HSQC to resolve assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。